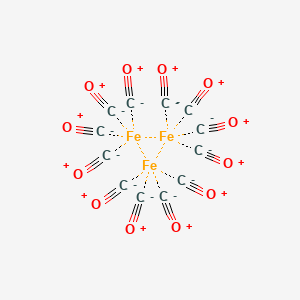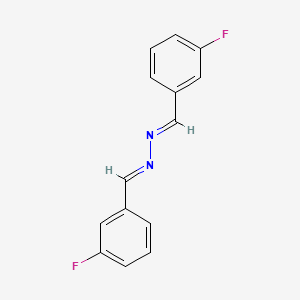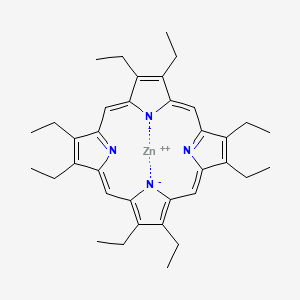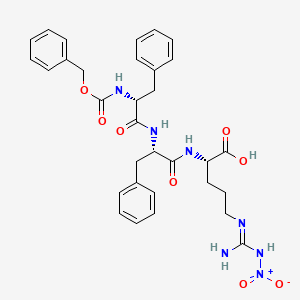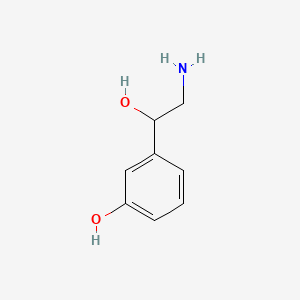
3,7,10-TRIMETHYLSILATRANE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,10-TRIMETHYLSILATRANE is a unique organosilicon compound with the molecular formula C9H19NO3Si. It belongs to the class of silatranes, which are cyclic organosilicon ethers of trialkoxyamines. These compounds are characterized by their pentacoordinate silicon atoms, which contribute to their unique chemical and physical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,10-TRIMETHYLSILATRANE typically involves the reaction of trialkoxysilanes with amines. One common method is the reaction of 3-aminopropyltrimethoxysilane with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the silatrane structure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 3,7,10-TRIMETHYLSILATRANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silatrane oxides.
Reduction: Reduction reactions can convert silatranes to their corresponding silane derivatives.
Substitution: Substitution reactions involve the replacement of one or more substituents on the silicon atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Silatrane oxides.
Reduction: Silane derivatives.
Substitution: Various substituted silatranes depending on the reagents used.
Aplicaciones Científicas De Investigación
3,7,10-TRIMETHYLSILATRANE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a catalyst in various chemical reactions.
Biology: The compound has shown potential in biological applications due to its unique structure and reactivity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,7,10-TRIMETHYLSILATRANE involves its interaction with various molecular targets. The pentacoordinate silicon atom plays a crucial role in its reactivity. The compound can form complexes with other molecules, influencing their chemical behavior. The electron density distribution and spatial structure of the silatrane molecule contribute to its unique reactivity .
Comparación Con Compuestos Similares
Silatrane: The parent compound of 3,7,10-TRIMETHYLSILATRANE.
Aminopropylsilatrane: A derivative with an amino group on the propyl chain.
Methoxysilatrane: A derivative with methoxy groups on the silicon atom.
Uniqueness: this compound is unique due to the presence of three methyl groups on the silicon atom, which enhances its stability and reactivity compared to other silatranes. This structural modification also influences its chemical behavior, making it a valuable compound in various applications .
Propiedades
Número CAS |
17805-80-0 |
|---|---|
Fórmula molecular |
C9H19NO3Si |
Peso molecular |
217.34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



